4-Hydroxyproline

Description

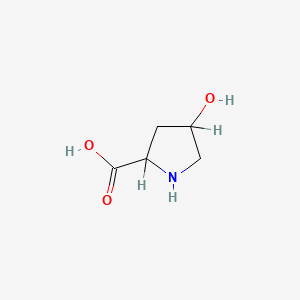

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline residues in proteins. This process is catalyzed by prolyl hydroxylase enzymes, which require iron (Fe²⁺) and ascorbate as cofactors. The reaction typically occurs under physiological conditions, with oxygen serving as the oxidant .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, genetically engineered strains of Escherichia coli have been developed to produce this compound efficiently. These strains are optimized to enhance the metabolic flux of α-ketoglutarate in the tricarboxylic acid cycle, redirecting glucose towards acetyl-CoA and improving the supply of NADPH . This method has proven to be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Catabolic Conversion to Pyrroline Hydroxycarboxylic Acid

Reaction :

Key Features :

-

Catalyst : Pyrroline-5-carboxylate reductase 1 (PYCR1, UniProt ID: P32322) .

-

Role : Reversibly reduces this compound in proline metabolism, linking to redox homeostasis .

Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight (PYCR1) | 33,360 Da | |

| Preferred Cofactor | NAD (Higher affinity than NADP) |

Conformational Control via Esterification

Derivatization :

this compound’s hydroxyl group is esterified (e.g., 4-nitrobenzoate) to enhance conformational rigidity in peptides .

Key Findings :

-

Stereoelectronic Effects : The 4-nitrobenzoate ester induces a Cγ-exo ring pucker, stabilizing trans-amide bonds via σ C–H → σ* C–O hyperconjugation .

-

Thermal Stability : In model peptides, this ester increases thermal stability by 10–13°C compared to unmodified proline .

Conformational Impact :

| Substituent | (kcal/mol) | Source |

|---|---|---|

| 4-Nitrobenzoate | 0.82–0.90 | |

| 4-Fluoroproline | 0.87–0.91 | |

| This compound | 0.43–0.56 |

Role in Collagen Stability

Reaction Context :

this compound in Gly-Xaa-4Hyp repeats stabilizes collagen’s triple helix via hydrogen bonding and stereoelectronic effects .

Key Data :

-

Thermal Denaturation (TdT_dTd) :

Mechanistic Insights from Mutagenesis Studies

P4H Mutants :

| Mutation | Effect on Activity | Source |

|---|---|---|

| Tyr140 → Phe | Complete loss of activity | |

| Trp243 → Gly | Disrupted substrate positioning | |

| Tyr140 → Gly | Altered regioselectivity (C5 activation) |

Scientific Research Applications

Role in Collagen Synthesis

4-Hydroxyproline is crucial for the stability of collagen, which is a primary structural protein in connective tissues. The hydroxylation of proline residues to form 4-Hyp enhances the thermal stability of collagen triple helices. This property makes 4-Hyp a significant focus in studies related to wound healing and tissue engineering.

Biomarker for Disease

Recent research has highlighted the potential of 4-Hyp as a biochemical marker for various diseases. Elevated levels of hydroxyproline have been associated with conditions such as graft-versus-host disease, keloids, and vitiligo, while decreased levels indicate poor wound healing . The ability to monitor these levels can provide insights into disease progression and treatment efficacy.

Table 1: Clinical Relevance of this compound Levels

| Condition | Hydroxyproline Level | Significance |

|---|---|---|

| Graft-Versus-Host Disease | Elevated | Indicates tissue damage |

| Keloids | Elevated | Reflects fibrotic response |

| Vitiligo | Elevated | Associated with skin abnormalities |

| Poor Wound Healing | Decreased | Indicates impaired healing processes |

Biodegradable Polymers

This compound is being utilized in the synthesis of biomimetic and biodegradable polymers. These materials are designed to mimic natural collagen structures and can be used in drug delivery systems, scaffolding for tissue engineering, and sustainable plastics . The incorporation of 4-Hyp into polymer chains enhances their mechanical properties and biocompatibility.

Case Study: Polyproline Dendrimers

Research has demonstrated the use of 4-Hyp derivatives to create polyproline dendrimers that exhibit enhanced cell internalization properties. These dendritic structures can facilitate targeted drug delivery due to their unique conformation and functionalization .

Growth Enhancement in Livestock

Studies have shown that dietary supplementation with this compound can improve growth rates and meat quality in livestock, particularly in pigs with intrauterine growth restriction. This amino acid aids in synthesizing glycine, which is essential for various metabolic processes .

High-Performance Liquid Chromatography (HPLC)

HPLC techniques have been developed to analyze amino acid profiles, including this compound levels in biological samples. A porous graphitic carbon column has been specifically applied for carbon and nitrogen isotope analysis of individual amino acids, demonstrating the versatility of 4-Hyp as an analyte .

Table 2: HPLC Analysis of Amino Acids Including this compound

| Amino Acid | Detection Method | Application Area |

|---|---|---|

| This compound | HPLC with Graphitic Carbon Column | Metabolomics, Environmental Studies |

Mechanism of Action

4-Hydroxyproline exerts its effects primarily through its role in collagen stability. The hydroxyl groups of this compound residues form hydrogen bonds with adjacent collagen molecules, stabilizing the triple-helical structure of collagen. This stabilization is crucial for the mechanical strength and integrity of connective tissues . Additionally, this compound can scavenge reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with 3-Hydroxyproline

While 4-Hyp hydroxylates the C4 position of proline, 3-hydroxyproline (3-Hyp) modifies the C3 position. Both residues stabilize collagen, but 3-Hyp is less abundant and primarily found in type IV collagen and basement membranes . Enzymatically, prolyl 3-hydroxylases (P3Hs) require pre-existing 4-Hyp residues for activity, indicating a hierarchical modification process .

Comparison with cis-4-Hydroxyproline

The cis isomer of 4-Hyp (L-allo-hydroxyproline) differs in stereochemistry at the C4 position. Its conformational effects destabilize collagen-like structures, contrasting with the stabilizing role of trans-4-Hyp .

Plant vs. Animal this compound

- Plants: 4-Hyp in extensins and arabinogalactan proteins is often glycosylated with arabinose or galactose, enhancing cell wall rigidity . Plant P4Hs (e.g., At-P4H-1 in Arabidopsis) exhibit sequence-specific rather than conformation-specific substrate recognition, unlike animal P4Hs .

Viral this compound

The P. bursaria Chlorella virus-1 encodes a viral P4H that hydroxylates proline residues in its proteins, mimicking animal collagen stabilization . This convergent evolution suggests 4-Hyp may stabilize viral capsids or facilitate host interactions, though glycosylation remains unconfirmed .

Metabolic and Clinical Comparisons

- Proline vs. 4-Hyp : Proline acts as an osmolyte under stress, while 4-Hyp accumulates in plant and animal tissues during drought or thermal stress to reinforce structural integrity .

- Disease Biomarkers : Reduced serum 4-Hyp correlates with myocardial infarction and ventricular remodeling, unlike proline or 3-Hyp .

| Metabolite | Stress Response Role | Clinical Relevance |

|---|---|---|

| 4-Hyp | Structural reinforcement | Biomarker for fibrosis, myocardial injury |

| Proline | Osmotic adjustment | Limited disease association |

| 3-Hyp | Not reported | Specialized in basement membrane disorders |

Biological Activity

4-Hydroxyproline (4-Hyp) is a non-proteinogenic amino acid that plays a significant role in various biological processes, particularly in collagen stability and metabolism. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of this compound

This compound is primarily formed by the post-translational modification of proline residues in collagen and other proteins. It contributes to the structural integrity of collagen by stabilizing its triple-helix structure through hydrogen bonding. Beyond its structural role, 4-Hyp is involved in several metabolic pathways and exhibits various biological activities.

Biological Functions

1. Collagen Stability and Function

- Collagen Structure: 4-Hyp is crucial for maintaining the stability of collagen, which is essential for tissue integrity and repair. Studies indicate that hydroxyproline residues enhance the thermal stability of collagen fibers, making them resistant to denaturation under physiological conditions .

- Tissue Healing: The presence of 4-Hyp in collagen-derived peptides has been linked to improved tissue healing and regeneration. For instance, prolyl-4-hydroxyproline (Pro-Hyp) has been shown to promote differentiation in tendon cells, enhancing their migratory capacity and overall cellular function .

2. Metabolic Pathways

- Proline Metabolism: this compound can be metabolized back to proline, participating in nitrogen metabolism. Research indicates that gut microbiota can utilize 4-Hyp anaerobically, converting it into other metabolites like Δ1-pyrroline-5-carboxylate (P5C), which can then be reduced to proline .

- Glycine Synthesis: In neonatal pigs, 4-Hyp has been identified as a precursor for glycine synthesis, highlighting its role in amino acid metabolism during early development .

Case Studies

Case Study: Metformin-Induced Lactic Acidosis

A clinical case reported elevated urinary concentrations of hydroxyproline in patients with metformin-induced lactic acidosis (MALA). This condition was associated with increased post-translational modification of proline to 4-Hyp due to enhanced activity of prolyl hydroxylase enzymes. The findings suggest a potential biomarker role for hydroxyproline in monitoring metabolic disturbances .

Case Study: Viral Proteins

Research has uncovered that certain viral proteins express hydroxylated prolines, including 4-Hyp, suggesting that this amino acid may play a role in viral pathogenesis. The study characterized a polypeptide from an algal virus that hydroxylates prolines, indicating a novel function of 4-Hyp beyond traditional roles in animal proteins .

Data Tables

Q & A

Basic: What standardized protocols are recommended for quantifying 4-Hydroxyproline in biological samples, and how can researchers ensure data accuracy?

Answer:

this compound quantification typically involves hydrolysis of collagenous samples followed by colorimetric assays (e.g., chloramine-T/Ehrlich’s reagent) or HPLC-based methods. Key methodological considerations include:

- Hydrolysis conditions : Optimize temperature (110–120°C) and duration (16–24 hrs) to avoid degradation of hydroxyproline while ensuring complete peptide bond cleavage .

- Calibration standards : Use synthetic this compound with ≥98% purity to prepare calibration curves. Include negative controls (e.g., proline) to validate assay specificity .

- Statistical validation : Triplicate measurements with error bars (SD/SE) and ANOVA for inter-group comparisons to account for biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.